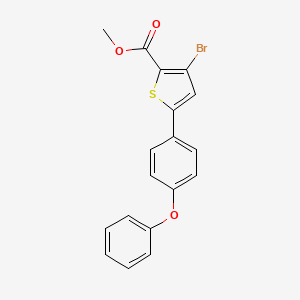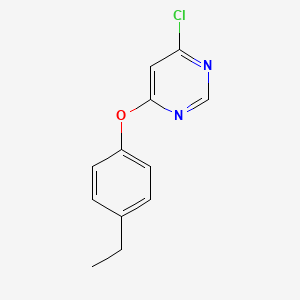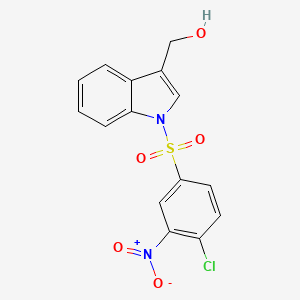
(1-((4-Chloro-3-nitrophenyl)sulfonyl)-1H-indol-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Chloro-3-nitrophenyl)sulfonyl]-1H-indole-3-methanol is a complex organic compound characterized by its indole core and various substituents, including a chloro group, a nitro group, and a sulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chloro-3-nitrophenyl)sulfonyl]-1H-indole-3-methanol typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. Subsequent steps may include nitration, chlorination, and sulfonylation reactions to introduce the respective functional groups.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(4-Chloro-3-nitrophenyl)sulfonyl]-1H-indole-3-methanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as sodium methoxide (NaOCH₃) or potassium iodide (KI).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of corresponding amines or alcohols.
Substitution: Generation of different substituted indole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Potential therapeutic applications in the treatment of various diseases, such as cancer and infections.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 1-[(4-Chloro-3-nitrophenyl)sulfonyl]-1H-indole-3-methanol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.
Comparaison Avec Des Composés Similaires
1-[(4-Chloro-3-nitrophenyl)sulfonyl]-1H-indole-3-methanol is unique due to its specific combination of functional groups and structural features. Similar compounds include other indole derivatives, such as indomethacin and tryptophan derivatives, which also exhibit diverse biological activities. the presence of the chloro and nitro groups in this compound sets it apart and may contribute to its distinct properties and applications.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Formule moléculaire |
C15H11ClN2O5S |
|---|---|
Poids moléculaire |
366.8 g/mol |
Nom IUPAC |
[1-(4-chloro-3-nitrophenyl)sulfonylindol-3-yl]methanol |
InChI |
InChI=1S/C15H11ClN2O5S/c16-13-6-5-11(7-15(13)18(20)21)24(22,23)17-8-10(9-19)12-3-1-2-4-14(12)17/h1-8,19H,9H2 |
Clé InChI |
SBVMSMUUVDMKQT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2S(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



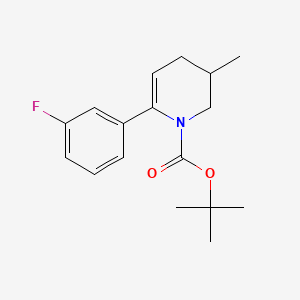
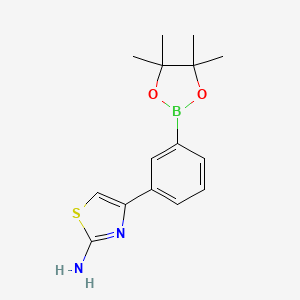
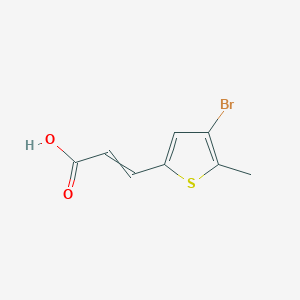
![4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-1-amine](/img/structure/B15365736.png)

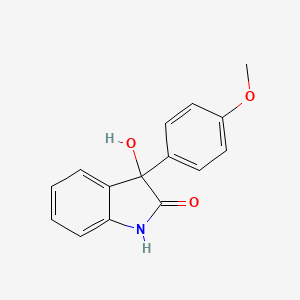
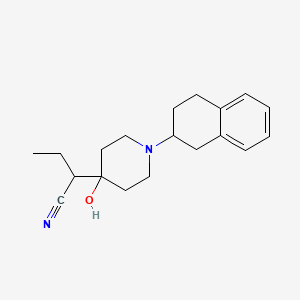
![4-[3-(2,6-Dimethylpyridin-4-yl)-[1,2,4]oxadiazol-5-yl]-2-isopropoxy-6-methylpyrimidine](/img/structure/B15365788.png)
